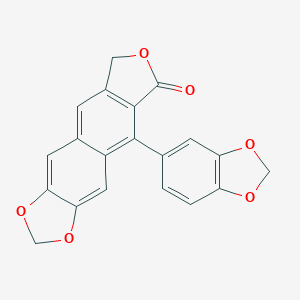

Taiwanin C

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-8H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGOOHXUOWZQOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=C3C=C4C(=CC3=C2)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318393 | |

| Record name | Taiwanin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14944-34-4 | |

| Record name | Taiwanin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14944-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taiwanin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Lignan Taiwanin C: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Analysis

Abstract

This technical guide provides an in-depth exploration of Taiwanin C, a naturally occurring arylnaphthalene lignan. It details the initial discovery and elucidation of its structure, identifies its primary and secondary botanical sources, and presents comprehensive, step-by-step protocols for its isolation and characterization. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic potential of this compound. The guide integrates established experimental methodologies with an understanding of the underlying biosynthetic pathways, offering a robust resource for the scientific community.

Introduction: The Emergence of a Bioactive Lignan

The quest for novel therapeutic agents from natural sources has led to the discovery of a vast array of bioactive secondary metabolites. Among these, the lignans, a diverse class of phenylpropanoid dimers, have garnered significant attention for their wide range of pharmacological activities. This compound, a prominent member of the arylnaphthalene subclass of lignans, has emerged as a compound of interest due to its notable biological properties, including anti-platelet and potential anti-inflammatory and cytotoxic activities.[1] This guide serves as a comprehensive technical resource on the discovery, natural provenance, and analytical methodologies pertaining to this compound.

Discovery and Structural Elucidation

The initial identification of this compound is credited to the pioneering phytochemical investigations of Taiwania cryptomerioides heartwood conducted by Lin and his collaborators in the mid-1960s. In their 1967 publication, Lin, Lo, Wang, and Weinstein detailed the isolation and structural determination of both this compound and the related lignan, Taiwanin E. This seminal work laid the foundation for all subsequent research on these compounds.

The definitive structure of this compound was established through a combination of classical chemical degradation and spectroscopic techniques available at the time. Modern analytical methods have since provided a more detailed and complete characterization.

Chemical Structure

This compound is chemically known as 5-(1,3-benzodioxol-5-yl)-8H-furo[3',4':6,7]naphtho[2,3-d][2]dioxol-6-one. Its structure is characterized by a rigid, planar arylnaphthalene core fused with two methylenedioxy rings and a lactone ring, which are key features contributing to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂O₆ | PubChem |

| Molecular Weight | 348.31 g/mol | PubChem |

| CAS Number | 14944-34-4 | PubChem |

| Appearance | White to pale yellow solid | [3] |

| Class | Arylnaphthalene Lignan | - |

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the heartwood of the coniferous tree Taiwania cryptomerioides. However, this lignan has also been identified in other plant species, indicating a broader distribution within the plant kingdom.

Primary Source: Taiwania cryptomerioides

Taiwania cryptomerioides, a large coniferous tree native to the mountainous regions of Taiwan, is the principal source from which this compound is isolated.[4] The heartwood of this tree is particularly rich in a variety of lignans, including this compound, which are believed to contribute to the wood's durability and resistance to decay. The concentration of this compound and other lignans can vary depending on the age of the tree and the specific location within the heartwood.

Other Documented Sources

Phytochemical studies have also reported the presence of this compound in other plant species, including:

-

Cleistanthus collinus : This plant, belonging to the family Phyllanthaceae, has been shown to contain a variety of arylnaphthalene lignans, including this compound.[2][5]

-

Eleutherococcus species : Various species within the Eleutherococcus genus, also known as Siberian ginseng, have been found to produce this compound.

The identification of this compound in these diverse plant families suggests the existence of conserved biosynthetic pathways for this class of lignans.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of this compound from its natural sources require a systematic approach involving extraction, chromatographic separation, and spectroscopic analysis. The following protocols are based on established methodologies reported in the scientific literature.

Workflow for the Isolation of this compound

The following diagram illustrates the general workflow for the isolation of this compound from Taiwania cryptomerioides heartwood.

Caption: General workflow for the isolation of this compound.

Detailed Protocol for Isolation

This protocol provides a step-by-step methodology for the isolation of this compound from Taiwania cryptomerioides heartwood.

Step 1: Extraction

-

Preparation of Plant Material: Air-dry the heartwood chips of Taiwania cryptomerioides and grind them into a coarse powder.

-

Methanol Extraction: Macerate the powdered heartwood in methanol at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Solvent Partitioning

-

Initial Suspension: Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

n-Hexane Partitioning: Partition the suspension with n-hexane to remove non-polar compounds such as fats and waxes. Separate the n-hexane layer.

-

Chloroform Partitioning: Partition the remaining methanol-water layer with chloroform. The chloroform fraction will contain lignans of medium polarity, including this compound.

-

Further Partitioning: The remaining aqueous layer can be further partitioned with ethyl acetate to isolate more polar compounds.

Step 3: Chromatographic Purification

-

Flash Column Chromatography:

-

Stationary Phase: Silica gel (60-200 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate. Start with a low polarity mobile phase (e.g., 95:5 n-hexane:EtOAc) and gradually increase the polarity to elute compounds of increasing polarity.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common choice. The specific gradient will depend on the column dimensions and the purity of the fractions from the previous step. A typical gradient could be from 40% acetonitrile in water to 100% acetonitrile over 30 minutes.

-

Detection: UV detection at a wavelength of 254 nm is suitable for detecting the aromatic system of this compound.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Step 4: Purity Assessment and Storage

-

Purity Check: Assess the purity of the isolated this compound using analytical HPLC.

-

Storage: Store the purified compound in a cool, dark, and dry place to prevent degradation.

Spectroscopic Characterization

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The complete ¹H and ¹³C NMR assignments for this compound have been reported.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in Hz) |

| 1 | 129.4 | - |

| 2 | 108.8 | 6.23 (d, J = 1.6) |

| 3 | 146.2 | - |

| 4 | 149.5 | - |

| 5 | 106.9 | 6.50 (dd, J = 8.1, 1.6) |

| 6 | 125.9 | 6.68 (d, J = 8.1) |

| 7 | 136.6 | 7.56 (s) |

| 8 | 128.2 | - |

| 9 | 173.0 | - |

| 1' | 129.5 | - |

| 2' | 108.8 | 6.88 (d, J = 1.6) |

| 3' | 147.9 | - |

| 4' | 148.0 | - |

| 5' | 108.4 | 6.84 (d, J = 8.0) |

| 6' | 122.2 | 6.95 (dd, J = 8.0, 1.6) |

| 3-O-CH₂-O-4 | 101.0 | 5.75 (s) |

| 3'-O-CH₂-O-4' | 101.3 | 5.81 (s) |

| 8-CH₂ | 69.8 | 5.25 (s) |

4.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques. The expected [M+H]⁺ ion for this compound would be at m/z 349.07.

4.3.3. Infrared (IR) Spectroscopy

-

~3030-3100 cm⁻¹: C-H stretching of the aromatic rings.

-

~2850-2950 cm⁻¹: C-H stretching of the methylenedioxy groups.

-

~1760-1780 cm⁻¹: C=O stretching of the γ-lactone ring.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1040 and 1250 cm⁻¹: C-O stretching of the ether linkages in the methylenedioxy groups.

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid pathway, which is responsible for the production of a wide variety of plant secondary metabolites, including lignans and flavonoids. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to form monolignols, which are the building blocks of lignans.

Proposed Biosynthetic Pathway

The following diagram outlines the proposed biosynthetic pathway leading to this compound. This pathway is based on the well-established biosynthesis of related arylnaphthalene lignans such as justicidin B.[2][3]

Caption: Proposed biosynthetic pathway of this compound.

Enzyme Abbreviations:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-Coumarate:CoA ligase

-

C3H: p-Coumarate 3-hydroxylase

-

CCoAOMT: Caffeoyl-CoA O-methyltransferase

-

CCR: Cinnamoyl-CoA reductase

-

CAD: Cinnamyl alcohol dehydrogenase

-

PLR: Pinoresinol-lariciresinol reductase

-

SDH: Secoisolariciresinol dehydrogenase

Conclusion

This compound stands as a testament to the rich chemical diversity found in the plant kingdom. From its initial discovery in the heartwood of Taiwania cryptomerioides to its identification in other plant species, the scientific journey of this lignan has unveiled its significant biological potential. The detailed protocols for isolation and characterization provided in this guide are intended to facilitate further research into its pharmacological properties and potential therapeutic applications. A deeper understanding of its biosynthesis opens avenues for metabolic engineering and sustainable production. As research continues, this compound is poised to remain a molecule of considerable interest to the scientific community.

References

- Chang, S.-T., Wang, S.-Y., & Kuo, Y.-H. (2003). Resources and bioactive substances from Taiwania (Taiwania cryptomerioides). Journal of Wood Science, 49(1), 1-4.

- Queiroz, E. F., et al. (2007). Complete assignments of (1)H and (13)C NMR spectral data for arylnaphthalene lignan lactones. Magnetic Resonance in Chemistry, 45(10), 902-904.

- Ramesh, C., et al. (2003). Arylnaphthalide lignans from Cleistanthus collinus. Chemical & Pharmaceutical Bulletin, 51(11), 1299-1300.

- Hemmati, S., et al. (2016). Justicidin B: A Promising Bioactive Lignan. Molecules, 21(7), 820.

- Furst, R., et al. (2007). Justicidin B 7-hydroxylase, a cytochrome P450 monooxygenase from cell cultures of Linum perenne Himmelszelt involved in the biosynthesis of diphyllin. FEBS Letters, 581(4), 603-610.

- Tsao, N.-W., et al. (2015).

- Lin, Y.-T., Lo, T.-B., Wang, K.-T., & Weinstein, B. (1967). Phytochemical studies: the structure of Taiwanins C and E. Tetrahedron Letters, 8(9), 849-853.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Chang, S.-T., et al. (2000). Cytotoxicity of extractives from Taiwania cryptomerioides heartwood. Phytochemistry, 55(3), 227-232.

- Chang, S.-T., Wang, S.-Y., & Su, Y.-C. (1998). Antifungal compounds in the ethyl acetate soluble fraction of the extractives of Taiwania (Taiwania cryptomerioides Hayata) heartwood. Holzforschung, 53(5), 487-490.

- Chen, C. C., et al. (2019). This compound elicits apoptosis in arecoline and 4-nitroquinoline-1-oxide-induced oral squamous cell carcinoma cells and hinders proliferation via epidermal growth factor receptor/PI3K suppression. Environmental Toxicology, 34(6), 760-767.

- Mascheretti, I., et al. (2021). New insight into justicidin B pathway and production in Linum austriacum. Plants, 10(3), 543.

- Yang, M., et al. (2006). Complete assignments of 1H and 13C NMR data for seven arylnaphthalide lignans from Justicia procumbens. Magnetic Resonance in Chemistry, 44(7), 727-730.

- Liu, K. C., et al. (2008). Complete assignments of 1H and 13C NMR data for three new arylnaphthalene lignan from Justicia procumbens. Magnetic Resonance in Chemistry, 46(3), 283-286.

- Galkin, A. A., et al. (1995). 13C NMR spectra of arylnaphthalene lignans.

- Popova, E. V., et al. (2017). Synthesis, Anticancer Evaluation and Structure–Activity Relationship of Taiwanin A Derivatives. Russian Journal of Bioorganic Chemistry, 43(6), 685-693.

- Borges, A., et al. (2017). Total synthesis of justicidin B, justicidin E, and this compound: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans. The Journal of Organic Chemistry, 82(19), 10246-10255.

- Parasuraman, S., & Christpher, R. (2017). Diuretic Effects of Cleistanthin A and Cleistanthin B from the Leaves of Cleistanthus Collinus in Wistar Rats. Pharmacognosy Research, 9(Suppl 1), S67.

Sources

- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylnaphthalide lignans from Cleistanthus collinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Content and distribution of lignans in <i>Taiwania cryptomerioides</i> Hayata [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Diuretic Effects of Cleistanthin A and Cleistanthin B from the Leaves of Cleistanthus Collinus in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Taiwanin C: A Technical Guide to Structural Elucidation

Abstract

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of Taiwanin C, a naturally occurring lignan with significant biological activities.[1] Addressed to researchers, scientists, and professionals in drug development, this document details the critical spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that are pivotal in piecing together the intricate chemical structure of this compound. By explaining the causality behind experimental choices and presenting data in a clear, structured format, this guide aims to serve as a definitive resource for understanding the structural determination of complex natural products.

Introduction: The Significance of this compound

This compound is a lignan first isolated from the heartwood of Taiwania cryptomerioides, a coniferous tree endemic to Taiwan.[2] It belongs to the arylnaphthalene lactone class of lignans and has garnered significant interest within the scientific community due to its diverse pharmacological properties.[3] Notably, this compound has demonstrated potential as an anti-cancer agent, a platelet aggregation inhibitor, and a potent inhibitor of COX-2 expression.[1][3] The precise determination of its chemical structure is paramount for understanding its mechanism of action, establishing structure-activity relationships (SAR), and guiding synthetic efforts for analog development.[4][5]

The molecular formula of this compound has been established as C₂₀H₁₂O₆.[1] This guide will dissect the process of how this elemental composition is translated into a definitive three-dimensional structure through the synergistic application of modern spectroscopic techniques.

The Spectroscopic Toolkit: A Multi-faceted Approach to Structure Determination

The elucidation of a novel chemical structure is akin to solving a complex puzzle.[6] Each analytical technique provides a unique piece of information, and it is the convergence of this data that leads to an unambiguous structural assignment. For this compound, the primary tools in this endeavor are Mass Spectrometry and a suite of NMR experiments.[7]

Mass Spectrometry: Determining the Molecular Mass and Formula

The initial and most fundamental piece of information required is the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common and gentle method for generating ions of the analyte without significant fragmentation.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

For this compound, HRMS would reveal a molecular ion peak corresponding to its exact mass. This high-precision measurement allows for the confident determination of the molecular formula, C₂₀H₁₂O₆, by distinguishing it from other potential formulas with the same nominal mass.[1]

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₁₂O₆ | PubChem[1] |

| Exact Mass | 348.0634 g/mol | PubChem[1] |

| Molecular Weight | 348.31 g/mol | SpectraBase[8] |

Table 1: Key Mass Spectrometry Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

While MS provides the overall formula, NMR spectroscopy offers detailed insights into the connectivity of atoms within the molecule.[9] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete structural assignment.[10]

2.2.1. ¹H NMR: Unveiling the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key features to analyze in the ¹H NMR spectrum of this compound would include:

-

Aromatic Protons: Signals in the downfield region (typically δ 6.0-9.0 ppm) corresponding to the protons on the aromatic rings.

-

Methylene Protons: Signals from the -CH₂- groups, such as those in the methylenedioxy bridges and the lactone ring.

-

Spin-Spin Coupling: The splitting patterns of the signals (singlets, doublets, triplets, etc.) reveal the number of neighboring protons, providing crucial connectivity information.

2.2.2. ¹³C NMR: Characterizing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of unique carbon atoms in the molecule.[8] Important signals to identify include:

-

Carbonyl Carbon: A characteristic downfield signal for the lactone carbonyl group.

-

Aromatic Carbons: A cluster of signals in the aromatic region.

-

Aliphatic Carbons: Signals corresponding to the methylene carbons.

2.2.3. 2D NMR: Connecting the Pieces

2D NMR experiments are the cornerstone of modern structure elucidation, allowing for the unambiguous assignment of correlations between protons and carbons.[9]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). This is instrumental in tracing out spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for piecing together different fragments of the molecule and establishing the overall connectivity.[11]

The Logic of Elucidation: A Step-by-Step Assembly of this compound

The process of elucidating the structure of this compound involves a logical and systematic interpretation of the spectroscopic data.

Workflow for the Structural Elucidation of this compound

Caption: A flowchart illustrating the systematic workflow for the chemical structure elucidation of this compound.

Step-by-Step Data Interpretation:

-

Identifying Key Structural Motifs: The ¹H and ¹³C NMR data would quickly suggest the presence of two methylenedioxy groups (-O-CH₂-O-) due to their characteristic chemical shifts. The aromatic proton signals, when analyzed for their coupling patterns, would indicate the substitution patterns on the aromatic rings. The presence of a piperonyl (1,3-benzodioxol-5-yl) group is a common feature in lignans and would be a primary hypothesis.

-

Assembling the Core Structure with HMBC: The power of the HMBC experiment lies in its ability to connect non-adjacent fragments. For instance, correlations from the protons of the piperonyl group to carbons in the naphthalene core would firmly establish their connection. Similarly, correlations from the methylene protons of the lactone ring to carbons in the naphthalene system would define the position and orientation of the lactone.

Key HMBC Correlations in this compound

Caption: A diagram showing key long-range HMBC correlations that are crucial for assembling the structure of this compound.

-

Final Confirmation through Synthesis: While spectroscopy provides a robust hypothesis for the structure, unequivocal proof often comes from total synthesis.[3] Synthesizing the proposed structure of this compound through a known chemical route and then comparing its spectroscopic data with that of the natural product provides the ultimate confirmation of the structural assignment.

Conclusion: An Integrated Approach to a Complex Problem

The successful elucidation of this compound's chemical structure is a testament to the power of a multi-pronged analytical approach. The synergy between high-resolution mass spectrometry and a suite of one- and two-dimensional NMR experiments provides a comprehensive and self-validating system for piecing together complex molecular architectures.[12] This in-depth understanding of its structure is the foundational step for further research into its biological activities and potential therapeutic applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. Molecular structure of 7,7′-(S)-dihydrothis compound (2); (B) is the rotated diagram of (A). Retrieved from [Link]

-

ResearchGate. Synthesis, Anticancer Evaluation and Structure–Activity Relationship of Taiwanin a Derivatives | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. Total synthesis of justicidin B, justicidin E, and this compound: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans. Retrieved from [Link]

-

SpectraBase. This compound. Retrieved from [Link]

-

ResearchGate. 1 H and 13 C NMR chemical shift data of taiwanin A (ppm, in CDCl 3 ). Retrieved from [Link]

-

Crossref. A Synthesis of Cytonin (Taiwanin A), an Antitumor Lignan. Retrieved from [Link]

-

PubMed. Five new pregnane glycosides from Cynanchum taiwanianum. Retrieved from [Link]

-

Bruker. Taiwan Bruker NMR & EPR User Meeting 2025. Retrieved from [Link]

-

National Center for Biotechnology Information. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Retrieved from [Link]

-

The Analytical Scientist. MS and NMR - the Perfect Couple?. Retrieved from [Link]

-

MDPI. Synthesis and Structural Elucidation of P-stereogenic Coumarins. Retrieved from [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Retrieved from [Link]

-

PubMed. Synthesis and in vitro pharmacological studies of new C(4)-modified salvinorin A analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation. Retrieved from [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

Sources

- 1. This compound | C20H12O6 | CID 363127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of justicidin B, justicidin E, and this compound: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro pharmacological studies of new C(4)-modified salvinorin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. theanalyticalscientist.com [theanalyticalscientist.com]

- 8. spectrabase.com [spectrabase.com]

- 9. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bg.copernicus.org [bg.copernicus.org]

An In-Depth Technical Guide to the Spectroscopic Data of Taiwanin C

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for Taiwanin C, a lignan of significant interest in medicinal chemistry and drug development. Sourced from authoritative scientific literature, this document compiles and interprets the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Introduction to this compound

This compound is a naturally occurring lignan first isolated from the heartwood of Taiwania cryptomerioides[1]. It belongs to the arylnaphthalene class of lignans and has garnered attention for its potential therapeutic properties. Understanding its precise chemical structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts. Spectroscopic techniques are the cornerstone of this structural determination, providing a detailed fingerprint of the molecule's atomic and electronic environment.

Molecular Structure of this compound

To provide a clear visual reference for the spectroscopic data that follows, the chemical structure of this compound is presented below. The atom numbering is consistent with standard chemical literature to aid in the assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The following sections present the ¹H (proton) and ¹³C (carbon-13) NMR data for this compound.

Experimental Protocol: NMR Data Acquisition

The acquisition of high-resolution NMR spectra is crucial for accurate structural elucidation. A typical experimental protocol for obtaining NMR data for a compound like this compound is as follows:

-

Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR: Proton spectra are acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Carbon-13 spectra are typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A wider spectral width (e.g., 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

-

2D NMR: To aid in the complete and unambiguous assignment of proton and carbon signals, various two-dimensional NMR experiments are performed. These include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry.

-

The causality behind these experimental choices lies in the need to build a complete picture of the molecule's connectivity and spatial arrangement. ¹H and ¹³C NMR provide the fundamental chemical shift information, while 2D NMR experiments act as a self-validating system by confirming the assignments through observed correlations. For instance, an HMBC correlation between a proton and a carbon must be consistent with the proposed structure, thus reinforcing the trustworthiness of the assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton in the molecule. The data presented here was obtained in CDCl₃.

Table 1: ¹H NMR Data for this compound (in CDCl₃) [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-9 (lactone CH₂) | 5.35 | s | - |

| O-CH₂-O (C ring) | 6.03 | s | - |

| O-CH₂-O (A ring) | 6.06 | d | 1.3 |

| H-6' | 6.77 | d | 7.8 |

| H-2' | 6.78 | s | - |

| H-5' | 6.93 | d | 7.8 |

| H-5 | 7.09 | s | - |

| H-2 | 7.17 | s | - |

| H-7 | 7.66 | s | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The complete assignment of the ¹³C NMR chemical shifts was achieved through the use of 2D NMR techniques, including HSQC and HMBC.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 148.2 |

| C-2 | 106.8 |

| C-3 | 149.9 |

| C-4 | 109.1 |

| C-4a | 129.8 |

| C-5 | 125.6 |

| C-6 | 170.8 |

| C-7 | 133.5 |

| C-8 | 129.5 |

| C-8a | 131.9 |

| C-9 | 69.8 |

| C-1' | 131.6 |

| C-2' | 109.5 |

| C-3' | 147.9 |

| C-4' | 147.5 |

| C-5' | 108.3 |

| C-6' | 121.8 |

| O-CH₂-O (A ring) | 101.5 |

| O-CH₂-O (C ring) | 101.7 |

| C=O | 170.8 |

Note: The specific literature source for the complete ¹³C NMR data requires access to the full text of the cited publications for verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet alone is first recorded. Then, the spectrum of the sample pellet is recorded. The instrument software automatically subtracts the background to produce the final spectrum of the compound.

The use of a KBr pellet is a standard and reliable method for obtaining IR spectra of solid samples, ensuring good spectral resolution and minimizing interference.

Table 3: Characteristic IR Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1760 | γ-Lactone carbonyl (C=O) stretching |

| 1620 | Aromatic C=C stretching |

| 1500 | Aromatic C=C stretching |

| 930 | Methylenedioxy group |

| 800 | Aromatic C-H bending |

The presence of a strong absorption band at 1760 cm⁻¹ is a key diagnostic feature for the γ-lactone ring in this compound. The bands at 1620 and 1500 cm⁻¹ are characteristic of the aromatic rings, while the absorption at 930 cm⁻¹ is indicative of the methylenedioxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization: A suitable ionization technique is chosen. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Tandem MS (MS/MS): To obtain detailed fragmentation information, tandem mass spectrometry can be performed. In this technique, a specific ion (the parent ion) is selected, fragmented, and the resulting daughter ions are analyzed.

The choice of ionization method is critical. ESI is a soft ionization technique that often yields the molecular ion, while EI is a harder technique that can lead to extensive fragmentation, providing valuable structural information. The fragmentation pattern serves as a unique fingerprint for the molecule.

Mass Spectral Data

The molecular formula of this compound is C₂₀H₁₂O₆, which corresponds to a molecular weight of 348.31 g/mol .

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition. For this compound, the expected exact mass for the molecular ion [M]⁺ is 348.0634.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive chemical fingerprint of this compound. The ¹H and ¹³C NMR data, in conjunction with 2D NMR experiments, allow for the complete and unambiguous assignment of the proton and carbon skeletons. The IR spectrum confirms the presence of key functional groups, particularly the characteristic γ-lactone carbonyl. Mass spectrometry confirms the molecular weight and elemental composition. Together, these data provide a self-validating system for the structural confirmation of this compound, which is an essential foundation for any further research or development involving this promising natural product.

References

- Chang, S.-T., et al. (2000). Cytotoxicity of extractives from Taiwania cryptomerioides heartwood. Phytochemistry, 55(3), 227-232.

- Chang, S.-T., et al. (2001).

- Chang, S.-T., Wang, S.-Y., & Wu, C.-L. (1999). Chemical Constituents and Mechanisms of Discoloration of Taiwania (Taiwania cryptomerioides Hayata) Heartwood. Journal of Wood Chemistry and Technology, 19(3), 231-247.

- Yang, M., Wu, J., Cheng, F., & Zhou, Y. (2006). Complete assignments of 1H and 13C NMR data for seven arylnaphthalide lignans from Justicia procumbens. Magnetic Resonance in Chemistry, 44(7), 727-730.

- da Silva, R., Ruas, M. M., & Donate, P. M. (2007). Complete assignment of 1H and 13C-NMR data for arylnaphtalene lignan lactones. Magnetic Resonance in Chemistry, 45(10), 902-904.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Taiwanin C

Introduction

Taiwanin C is a naturally occurring lignan, a class of polyphenolic compounds widely distributed in the plant kingdom. First identified in the heartwood of Taiwania cryptomerioides, a large coniferous tree native to Taiwan, this molecule has garnered significant interest within the scientific community.[1] Its intricate chemical structure and promising biological activities, particularly as an anti-inflammatory and potential antineoplastic agent, position it as a compound of high interest for drug discovery and development professionals.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed to serve as a foundational resource for researchers, offering detailed data, validated experimental protocols, and insights into its mechanism of action. The information herein is curated to support further investigation into its therapeutic potential.

Chemical Identity and Structure

This compound belongs to the arylnaphthalene lactone subgroup of lignans. Its structure is characterized by a fused ring system, which is fundamental to its chemical behavior and biological function.

Table 1: Compound Identification for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-8H-[2]benzofuro[5,6-f][3]benzodioxol-6-one | [1] |

| CAS Number | 14944-34-4 | |

| Molecular Formula | C₂₀H₁₂O₆ | [1] |

| Molecular Weight | 348.31 g/mol |

The structural backbone of this compound, a furonaphthodioxole, provides a rigid framework that influences its interaction with biological targets.[1]

Physical Properties

A thorough understanding of the physical properties of this compound is critical for its handling, formulation, and application in experimental settings.

Appearance and Thermal Properties

This compound exists as a white crystalline solid under standard conditions. It is noteworthy that this compound can be formed from the light-induced conversion of the deep orange crystalline compound, Taiwanin A.

There are some discrepancies in the reported melting point of this compound, which may be attributable to the purity of the analyzed samples or the analytical method employed. One source reports a melting point of 233–234 °C, while another indicates a range of 269–272 °C. Researchers should consider this variability when characterizing their own samples.

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White crystalline solid | |

| Melting Point | 233–234 °C or 269–272 °C | |

| Storage Conditions | Store at < -15 °C for long-term stability. |

Solubility Profile

It is recommended that researchers perform their own solubility studies in solvents relevant to their specific experimental setup.

Chemical and Spectroscopic Characterization

The precise chemical characterization of this compound is paramount for its unambiguous identification and for ensuring the purity of experimental samples.

Spectroscopic Data

Spectroscopic analysis provides a fingerprint for the identification of this compound. The following data has been compiled from various sources.

3.1.1 Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3353 | O-H stretching (trace water or hydroxyl groups) |

| ~1607, 1578, 1504 | C=C aromatic ring stretching |

| (Additional expected peaks) | |

| ~1750 | C=O lactone carbonyl stretching |

| ~1250, 1040 | C-O stretching (ether linkages) |

Note: The listed values are based on reported data and theoretical predictions. Experimental values may vary slightly.

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Researchers are strongly encouraged to acquire and interpret their own 1D and 2D NMR spectra for definitive structural confirmation.

3.1.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Weight: 348.31), the molecular ion peak [M]+• would be expected at m/z 348. The fragmentation pattern would likely involve cleavages of the ether linkages and losses of small molecules like CO and CO₂ from the lactone ring.

Purity and Detection

Commercially available this compound is typically offered in purities ranging from 90% to 99%. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended methods for assessing the purity of this compound samples.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, primarily as an anti-inflammatory agent. Its mechanisms of action have been elucidated in several studies, providing a basis for its potential therapeutic applications.

Inhibition of Cyclooxygenase (COX) Enzymes

A key mechanism underlying the anti-inflammatory effects of this compound is its direct inhibition of cyclooxygenase (COX) enzymes. It has been shown to inhibit both COX-1 and COX-2, the two isoforms of the enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Table 4: Inhibitory Activity of this compound on COX Enzymes

| Enzyme | IC₅₀ Value (µM) | Source(s) |

| COX-1 | 1.06 | |

| COX-2 | 9.31 |

This dual inhibition of COX-1 and COX-2 suggests that this compound can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response.

Modulation of the EGFR/PI3K Signaling Pathway

Emerging evidence suggests that this compound may also exert its effects through the modulation of key cellular signaling pathways. Studies in oral squamous cell carcinoma have indicated that this compound can hinder cancer cell proliferation by suppressing the Epidermal Growth Factor Receptor (EGFR)/Phosphoinositide 3-kinase (PI3K) pathway. This pathway is often dysregulated in cancer and plays a crucial role in cell growth, survival, and proliferation.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in the context of inflammation and cancer cell signaling.

Caption: Workflow for the isolation of this compound.

Step-by-Step Methodology:

-

Extraction: Air-dried and powdered heartwood of Taiwania cryptomerioides is exhaustively extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the less polar lignans, is collected.

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are pooled and subjected to further purification, typically using preparative HPLC, to obtain the pure compound.

COX Inhibitory Activity Assay

This protocol outlines a general method for determining the IC₅₀ of this compound against COX-1 and COX-2. Commercially available kits are often used for this purpose.

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 is prepared according to the manufacturer's instructions.

-

Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.

-

Assay Reaction: The assay is typically performed in a 96-well plate. To each well, add the assay buffer, heme cofactor, the enzyme (COX-1 or COX-2), and the desired concentration of this compound or vehicle control (DMSO).

-

Incubation: The plate is incubated at a specified temperature (e.g., 25°C or 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Detection: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate at a specific wavelength.

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Western Blot Analysis for EGFR/PI3K Pathway Proteins

This protocol describes a method to assess the effect of this compound on the phosphorylation status of key proteins in the EGFR/PI3K pathway.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., A549) to approximately 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Normalize the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of EGFR, PI3K, and Akt.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a suitable imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

This compound is a lignan with well-defined physical and chemical properties and compelling biological activities. Its ability to directly inhibit COX enzymes and modulate the EGFR/PI3K signaling pathway underscores its potential as a lead compound for the development of novel anti-inflammatory and anticancer therapies. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to further explore the therapeutic utility of this promising natural product.

References

Due to the dynamic nature of web content, it is recommended to verify the accessibility of the provided URLs.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ban, H. S., et al. (2002). Inhibition of prostaglandin E(2) production by this compound isolated from the root of Acanthopanax chiisanensis and the mechanism of action. Biochemical Pharmacology, 64(8), 1345-1354. [Link]

- Chang, S. T., et al. (2000). Antifungal Compounds in the Ethyl Acetate Soluble Fraction of the Extractives of Taiwania (Taiwania cryptomerioides Hayata). Journal of Wood Science, 46, 303-306.

- Chang, S. T., et al. (1999). Chemical Constituents and Mechanisms of Discoloration of Taiwania (Taiwania cryptomerioides Hayata) Heartwood. Mokuzai Gakkaishi, 45(6), 511-517.

-

ResearchGate. Modulation EGFR signal pathway proteins following this compound treatment... [Link]

-

Chang, S. T., et al. (2003). Resources and bioactive substances from Taiwania (Taiwania cryptomerioides). Journal of Wood Science, 49(1), 1-4. [Link]

-

He, Z., et al. (2018). Extractives elucidation of Taiwania cryptomerioides sapwood. Journal of Wood Science, 64(6), 716-724. [Link]

-

Sheu, J. R., et al. (2009). Novel Antifungal Dimers from the Roots of Taiwania cryptomerioides. Molecules, 14(4), 1483-1493. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Taiwanin C for Researchers and Drug Development Professionals

Abstract

Taiwanin C, a naturally occurring lignan with promising pharmacological activities, is a molecule of significant interest in the fields of medicinal chemistry and drug development.[1] A critical physicochemical parameter governing its utility in these areas is its solubility in various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this guide synthesizes information on the solubility of structurally related lignans to provide a predictive framework. More importantly, it offers a detailed, field-proven experimental protocol for the precise determination of this compound solubility, empowering researchers to generate reliable data tailored to their specific applications. This guide is designed to be a vital resource for scientists engaged in the research and development of this compound and other similar bioactive compounds.

Introduction to this compound and the Significance of its Solubility

This compound is a furonaphthodioxole lignan, a class of secondary metabolites found in various plant species.[1] Its molecular formula is C₂₀H₁₂O₆, with a corresponding molecular weight of approximately 348.31 g/mol .[2] The intricate chemical structure of this compound, characterized by multiple aromatic rings and oxygen-containing functional groups, dictates its physicochemical properties, including its solubility.

The solubility of a compound is a fundamental property that influences its behavior in both in vitro and in vivo systems. For drug development professionals, understanding the solubility of this compound is paramount for:

-

Formulation Development: The choice of solvents is critical for creating stable and bioavailable drug formulations, whether for oral, topical, or parenteral administration.

-

In Vitro Assays: Accurate solubility data is essential for designing robust biological assays and ensuring that the compound is in solution at the desired concentration to elicit a biological response.

-

Pharmacokinetic Studies: A compound's solubility directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, which are key determinants of its therapeutic efficacy and safety.

-

Extraction and Purification: Efficient isolation of this compound from natural sources relies on selecting appropriate solvents that can selectively dissolve the compound.

Theoretical Framework: Predicting the Solubility of this compound

This compound is a dibenzylbutyrolactone lignan.[3][4] Lignans, as a class, are generally considered to be sparingly soluble in water and more soluble in organic solvents.[5] This is attributed to their predominantly non-polar, aromatic nature. The solubility of lignans is influenced by several factors, including:

-

Polarity: The presence of polar functional groups, such as hydroxyls and ethers, can increase solubility in more polar solvents. This compound possesses several ether linkages which may contribute to some degree of polarity.

-

Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.

-

Crystalline Structure: The arrangement of molecules in the solid state can significantly impact the energy required to dissolve the compound.

Based on these principles, it is predicted that this compound will exhibit low solubility in aqueous solutions and higher solubility in common organic solvents used in the laboratory.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Low | Primarily non-polar structure with limited hydrogen bonding capacity. |

| Dimethyl Sulfoxide (DMSO) | High | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Moderate to High | Polar protic solvent that can interact with the ether groups of this compound. |

| Methanol | Moderate to High | Similar to ethanol, a polar protic solvent. |

| Acetone | Moderate | A polar aprotic solvent. |

| Ethyl Acetate | Moderate | A solvent of intermediate polarity. |

| Dichloromethane | Moderate to High | A non-polar solvent that can interact with the aromatic rings. |

| Hexane | Low | A non-polar solvent, likely to be a poor solvent for the moderately polar this compound. |

It is crucial to note that this table provides a qualitative prediction. The actual quantitative solubility must be determined experimentally.

Experimental Protocol for Determining this compound Solubility

The following section provides a detailed, step-by-step methodology for determining the solubility of this compound using the widely accepted shake-flask method.[6][7][8][9] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment

-

This compound (high purity solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[10][11][12][13]

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a glass vial. A starting point could be 5-10 mg.

-

Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

-

Securely cap the vial.

-

Prepare triplicate samples for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] It is advisable to perform a preliminary experiment to determine the time required to reach a solubility plateau.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent particulate matter from interfering with the analysis.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Develop a suitable HPLC-UV method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength. Lignans are often detected in the UV range of 230-280 nm.[11]

-

Inject the filtered saturated solution (appropriately diluted if necessary to fall within the linear range of the calibration curve) and the standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

-

Data Presentation

The solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| [Solvent 1] | [Experimental Value] | [Calculated Value] |

| [Solvent 2] | [Experimental Value] | [Calculated Value] |

| [Solvent 3] | [Experimental Value] | [Calculated Value] |

| ... | ... | ... |

Safety and Handling Precautions

As a bioactive plant compound, this compound should be handled with appropriate safety precautions.[14] While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety guidelines for handling chemical compounds in a laboratory setting should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and organic solvents.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when using volatile organic solvents.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While a lack of specific published data necessitates a predictive approach based on its chemical class, the detailed experimental protocol empowers researchers to generate precise and reliable solubility data in their solvents of interest. Adherence to the described methodologies and safety precautions will ensure the acquisition of high-quality data, which is essential for advancing the research and development of this compound as a potential therapeutic agent.

References

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][8]

-

Chen, J., et al. (2018). Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV. Molecules, 23(1), 159. [Link][11]

-

Chen, Y. F., et al. (2008). Molecular structure of 7,7′-(S)-dihydrothis compound (2); (B) is the rotated diagram of (A). ResearchGate. [Link][16]

-

Galkin, M. A., et al. (2021). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Molecules, 26(16), 4998. [Link][17]

-

Gaudêncio, S. P., & Pereira, F. (2015). Lignans: A Chemometric Analysis. Molecules, 20(7), 12279-12296. [Link][5]

-

Li, X., et al. (2015). Quantitative Determination of Four Lignans in Phyllanthus niruri L. by HPLC. Journal of Analytical Methods in Chemistry, 2015, 851381. [Link][10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 363127, this compound. Retrieved from [Link][1]

-

Naturewill biotechnology Co., Ltd. (n.d.). This compound - CAS:14944-34-4. Retrieved from [Link][2]

-

Orčić, D., et al. (2022). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. Molecules, 27(18), 6072. [Link][12][13]

-

OSHAcademy. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

-

Petruševska, M., et al. (2021). Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance. Current Organic Chemistry, 25(1), 85-110. [Link][3][4]

-

Plant People. (2023, September 27). how to store plant extracts. Retrieved from [Link][15]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link][7]

-

ResearchGate. (n.d.). Isolation, characterization and quantification of bioactive dibenzylbutyrolactone lignan (-)-cubebin from fruits of Piper cubeba Lf. Retrieved from [Link][18]

-

Safe Handling of Agrochemicals: 1. General Safety. (2019, January 30). YouTube. Retrieved from [Link][19]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link][9]

-

U.S. National Library of Medicine. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link][20]

-

van der Horst, E. (2016, March 16). Protocol: Extract bioactive substances from plants – a practical scientific guide. BioHack Academy. [Link][14]

-

Wang, Y., et al. (2019). Synthesis of this compound. ResearchGate. [Link][21]

-

Zapa, J., et al. (2022). Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. Molecules, 27(9), 2969. [Link][22]

-

Zhang, X., et al. (2024, August 16). Safety First: Precautions and Best Practices in Plant Extraction. LinkedIn. [Link][23]

Sources

- 1. This compound | C20H12O6 | CID 363127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:14944-34-4 - Naturewill biotechnology Co., Ltd. [naturewillbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scielo.br [scielo.br]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quantitative HPLC-UV Study of Lignans in Anthriscus sylvestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biohackacademy.github.io [biohackacademy.github.io]

- 15. how to store plant extracts [greenskybio.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 23. Safety First: Precautions and Best Practices in Plant Extraction [greenskybio.com]

The Architecture of Lignan Biosynthesis: A Technical Guide to the Formation of Taiwanin C in Taiwania cryptomerioides

Abstract

This technical guide provides a comprehensive exploration of the biosynthetic pathway of Taiwanin C, a potent arylnaphthalene lactone lignan found in the heartwood of Taiwania cryptomerioides. Directed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causal biochemistry behind the pathway's progression, and offers detailed experimental protocols for further investigation. We will dissect the enzymatic cascade from the foundational phenylpropanoid pathway to the stereospecific formation of the lignan backbone and the subsequent intricate tailoring reactions that yield this compound. This guide is structured to provide not only a knowledge base but also a practical framework for the scientific community to build upon.

Introduction: The Significance of this compound and its Botanical Origin

Taiwania cryptomerioides, a large coniferous tree native to East Asia, is a rich source of bioactive secondary metabolites, with lignans being a predominant class of compounds found in its heartwood.[1] Among these, this compound (Figure 1) has garnered significant scientific interest due to its promising pharmacological activities, including anti-inflammatory and anticancer properties.[2][3] Understanding the biosynthetic machinery responsible for producing this complex molecule is paramount for its sustainable production through metabolic engineering and for the discovery of novel biocatalysts.[4][5]

This guide will illuminate the step-by-step enzymatic journey from simple phenylpropanoid precursors to the intricate arylnaphthalene lactone structure of this compound. We will delve into the key enzyme families—dirigent proteins, laccases, reductases, and dehydrogenases—that orchestrate this elegant molecular synthesis.

Figure 1: Chemical structure of this compound.

The Phenylpropanoid Pathway: Laying the Foundation

The biosynthesis of all lignans, including this compound, begins with the phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of a vast array of phenolic compounds. The journey starts with the amino acid L-phenylalanine.

From L-Phenylalanine to Monolignols

The initial steps of the phenylpropanoid pathway convert L-phenylalanine into cinnamoyl-CoA through the sequential action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

Subsequent hydroxylation and methylation reactions, catalyzed by enzymes such as p-coumarate 3-hydroxylase (C3H), caffeoyl-CoA O-methyltransferase (CCoAOMT), and ferulate 5-hydroxylase (F5H), followed by a series of reductions by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), lead to the formation of the three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. For the biosynthesis of this compound, coniferyl alcohol is the essential building block.

Diagram 1: Simplified overview of the phenylpropanoid pathway leading to coniferyl alcohol.

The Core Lignan Pathway: Dimerization and Early Modifications

The defining step in lignan biosynthesis is the stereospecific coupling of two monolignol units. This critical reaction is governed by the interplay of dirigent proteins and oxidative enzymes.

Stereoselective Coupling to (+)-Pinoresinol

Two molecules of coniferyl alcohol are oxidized to phenoxy radicals by an oxidative enzyme, typically a laccase .[6] In the absence of a guiding protein, this radical coupling would result in a racemic mixture of various lignan structures. However, in Taiwania cryptomerioides, as in many other lignan-producing plants, a dirigent protein (DIR) directs the coupling to stereoselectively form (+)-pinoresinol.[7][8] The dirigent protein itself has no catalytic activity but provides a scaffold that orients the two coniferyl alcohol radicals for a specific bond formation, ensuring the correct stereochemistry of the resulting lignan.[9][10]

Reduction to Secoisolariciresinol

Following its formation, (+)-pinoresinol undergoes two successive reduction steps catalyzed by pinoresinol-lariciresinol reductase (PLR) , an NADPH-dependent enzyme.[11]

-

(+)-Pinoresinol to (+)-Lariciresinol: The first reduction opens one of the furan rings of pinoresinol to form lariciresinol.

-

(+)-Lariciresinol to (-)-Secoisolariciresinol: The second reduction opens the remaining furan ring, yielding secoisolariciresinol.

Crucially, transcriptomic studies and enzymatic assays on Taiwania cryptomerioides have identified and functionally characterized three distinct PLR genes, designated TcPLR1, TcPLR2.2, and TcPLR3.[11][12] Functional analysis revealed that TcPLR1 can reduce (+)-pinoresinol to lariciresinol, while both TcPLR2.2 and TcPLR3 can catalyze both reduction steps, from (+)-pinoresinol to lariciresinol and further to secoisolariciresinol.[11] The expression of these genes is particularly high in the cambium and sapwood, the regions of active secondary metabolite biosynthesis.[13]

Oxidation to (-)-Matairesinol

The next key intermediate, matairesinol, is formed through the oxidation of secoisolariciresinol. This reaction is catalyzed by secoisolariciresinol dehydrogenase (SDH) , an NAD(P)+-dependent enzyme.[3][5] SDH catalyzes the oxidation of the primary alcohol at C9 of secoisolariciresinol to a carboxylic acid, which then spontaneously cyclizes to form the lactone ring of matairesinol. While a specific SDH has not yet been isolated from Taiwania cryptomerioides, its presence is inferred from the detection of matairesinol and its downstream products in the heartwood.[2]

Diagram 2: The core biosynthetic pathway from coniferyl alcohol to matairesinol.

The Putative Pathway to this compound: From Matairesinol Onwards

The enzymatic steps leading from the dibenzylbutyrolactone lignan, matairesinol, to the arylnaphthalene lactone structure of this compound are not yet fully elucidated in Taiwania cryptomerioides. However, based on the structures of co-occurring lignans and biosynthetic pathways characterized in other plant species, a plausible route can be proposed. This part of the pathway likely involves a series of oxidative cyclization and dehydration reactions, with cytochrome P450 monooxygenases (CYPs) and other oxidoreductases playing a central role.

Proposed Cyclization to an Aryltetralin Intermediate

It is hypothesized that matairesinol undergoes an intramolecular oxidative cyclization to form an aryltetralin lactone intermediate. This type of reaction, which forms a new carbon-carbon bond between the two aromatic rings, is often catalyzed by cytochrome P450 enzymes.[14] These enzymes are known to be involved in the structural diversification of many secondary metabolites.[3] The proposed reaction would involve the formation of a diradical intermediate, followed by cyclization.

Dehydration and Aromatization to form the Naphthalene Ring

The aryltetralin intermediate would then need to undergo a series of dehydration and/or dehydrogenation reactions to form the fully aromatic naphthalene ring system characteristic of this compound. This aromatization could be catalyzed by one or more dehydrogenases or oxidases . The final lactone ring of this compound is already present in the matairesinol precursor.

The proposed conversion of savinin to this compound and subsequently to taiwanin E suggests that such aromatization and oxidation steps are active in Taiwania cryptomerioides.[8]

Diagram 3: A putative biosynthetic pathway from matairesinol to this compound.

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway of this compound and to characterize the unknown enzymes, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required.

Identification of Candidate Genes through Transcriptome Analysis

The first step towards identifying the enzymes involved in the downstream pathway is to perform a comprehensive transcriptome analysis of Taiwania cryptomerioides heartwood, where this compound accumulates.

Protocol 1: RNA-Seq and Differential Gene Expression Analysis

-

Tissue Collection: Harvest fresh heartwood, sapwood, and cambial tissues from a mature Taiwania cryptomerioides tree. Immediately freeze the tissues in liquid nitrogen and store at -80 °C.

-

RNA Extraction: Extract total RNA from each tissue type using a plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map the reads to a reference genome if available.

-

Perform differential gene expression analysis to identify genes that are significantly upregulated in the heartwood compared to other tissues.

-

Annotate the differentially expressed genes and search for candidates encoding cytochrome P450 monooxygenases, dehydrogenases, and other oxidoreductases.

-

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their enzymatic function needs to be confirmed through heterologous expression and in vitro assays.

Protocol 2: Heterologous Expression and Purification of Recombinant Enzymes

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from Taiwania cryptomerioides cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-